Home > Products > Screening Compounds P12658 > 2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE
2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE -

2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE

Catalog Number: EVT-5963596
CAS Number:
Molecular Formula: C15H20N4OS
Molecular Weight: 304.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antimicrobial Agents: Studies have explored their efficacy against various bacterial and fungal strains. [, , , , , , ]
  • Antioxidant Agents: Some derivatives exhibit antioxidant properties, potentially scavenging free radicals. [, , ]
  • Anticancer Agents: Research has investigated their potential to inhibit the growth and proliferation of cancer cells. [, , , , ]
  • Anti-inflammatory Agents: Certain derivatives demonstrate anti-inflammatory effects. [, ]
  • Anticonvulsant Agents: Some compounds have shown potential in reducing or preventing seizures. []
Synthesis Analysis
  • Cyclization Reactions: These involve forming the triazole ring from appropriate precursors, often utilizing thiosemicarbazide derivatives. [, , , , , , , ]
  • Alkylation Reactions: Introducing substituents onto the thiol group using alkyl halides or similar electrophiles. [, , , ]
  • Acylation Reactions: Reacting the amino group of the triazole ring with acyl chlorides to introduce amide functionalities. [, ]
  • Condensation Reactions: Forming hydrazones by reacting hydrazide derivatives with aldehydes or ketones. [, , , ]
Molecular Structure Analysis
  • X-ray Diffraction: Provides detailed three-dimensional structural information, including bond lengths, bond angles, and crystal packing arrangements. [, , , , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the connectivity of atoms and identify functional groups. [, , , , , , , , , , , , ]
  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in a molecule. [, , , , , , , ]
  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns of molecules, aiding in structural confirmation. [, , , , , , , ]
Mechanism of Action
  • Enzyme Inhibition: Some derivatives exhibit inhibitory activity against specific enzymes like α-glucosidase, urease, lipoxygenase, and butyrylcholinesterase, suggesting their potential in treating diabetes, inflammatory conditions, and Alzheimer’s disease. [, ]
  • Interaction with Cellular Targets: Certain derivatives demonstrate anticancer activity, possibly through interactions with specific proteins or pathways involved in cell growth and proliferation. [, , , ]
Physical and Chemical Properties Analysis
  • Solubility: The solubility of these compounds can vary significantly depending on the nature and position of substituents on the triazole ring. [, ]
  • Melting Point: Melting point ranges provide information about the purity and thermal stability of the synthesized compounds. [, , ]
Applications
  • Drug Discovery: Many studies aim to identify lead compounds with potent and selective biological activities for further development into potential drugs for treating a variety of diseases, including:
    • Infectious Diseases: Targeting bacterial and fungal infections with novel antimicrobial agents. [, , , , , ]
    • Cancer: Developing new anticancer drugs with improved efficacy and reduced side effects. [, , , , ]
    • Metabolic Disorders: Exploring compounds for treating diabetes by inhibiting α-glucosidase. [, ]
    • Neurological Disorders: Investigating the potential of these derivatives in treating Alzheimer's disease through enzyme inhibition. [, ]
  • Agricultural Applications: Some derivatives have potential as herbicides, targeting specific plant enzymes involved in essential metabolic pathways. [, ]

1. 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide []

  • Compound Description: This compound was synthesized and demonstrated 1.5 times greater antioxidant ability than butylated hydroxytoluene in a ferric reducing antioxidant power assay. []

2. 2-{[5-(4-Chlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide []

  • Compound Description: The crystal structure of this molecule revealed an 'extended' conformation with specific dihedral angles between the triazole ring and adjacent phenyl, chlorophenyl, and nitrophenyl rings. []

3. N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide []

  • Compound Description: The crystal structure of this compound reveals specific dihedral angles between the central 1,2,4-triazole ring and its substituents, including a chlorophenyl ring, methylsulfanyl-substituted benzene ring, and a phenyl ring. []

4. Piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate []

  • Compound Description: A highly sensitive and selective HPLC method was developed to determine this compound in a 1% injection solution. []

5. 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides []

  • Compound Description: This compound and its derivatives were synthesized and their physicochemical properties were analyzed. []

6. N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives []

  • Compound Description: These compounds were synthesized and screened for antimicrobial activity against bacteria and fungi. []

7. Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate []

  • Compound Description: A study was conducted to determine the structure of the main metabolite of this active pharmaceutical ingredient using chromatography and mass spectrometry. []

8. Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate []

  • Compound Description: This compound (phpy2NS, 1) and its Hg(II) complex were synthesized and characterized using X-ray diffractometry to study their molecular and supramolecular structures. []

9. 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone []

  • Compound Description: The molecular structure of this compound was investigated using X-ray diffraction and density functional theory (DFT) calculations. []

10. N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1, 2, 4-triazol-3-yl} sulfanyl) acetamide []

  • Compound Description: This series of compounds was synthesized and screened for antimicrobial, antioxidant, and anti-inflammatory activities. []

11. 5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio) methoxy }-4-(4- methoxy phenyl)-2-((4 methylpiperazin-1-yl)methyl)-2,4- dihydro-3H-1,2,4-triazole-3-thione []

  • Compound Description: This compound, along with several Schiff base derivatives, was synthesized and screened for antimicrobial activity. []

12. 2-[(4-butyl or isobutyl -4H-1,2,4-triazol-3-yl)aminosulfonyl]phenylthio) alkanecarboxyamides []

  • Compound Description: These compounds were synthesized and tested for acute toxicity and their influence on the circulatory system. One compound exhibited antiarrhythmic effects comparable to procainamide. []

13. 1-(4-Nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide []

  • Compound Description: The crystal structure of this compound, determined through X-ray crystallography, revealed specific hydrogen bonding patterns and intermolecular interactions. []

14. 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides []

  • Compound Description: This series of compounds was synthesized and evaluated for their anticancer activity against various cancer cell lines, with some exhibiting high selectivity for melanoma cells. []

15. bis((4-R-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)alkanes []

  • Compound Description: These compounds were synthesized and characterized using spectral methods. Preliminary screenings for acute toxicity and biological activity were conducted, revealing potential for antimicrobial activity. []

16. N′-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides []

  • Compound Description: This series of coumarin-1,2,4-triazol-3-thioether hybrids were synthesized via the reaction of corresponding hydrazides and 3-(1H-benzotriazol-1-ylcarbonyl)-2H-chromen-2-ones. []

17. 2-[5-(2-chloro-4-methylphenyl)-4-phenyl-4H-[1,2,4]trisol-3-ylmercapto]-N-(3,5-dimethylphenyl)acetamide []

  • Compound Description: This compound demonstrated selective antiviral activity against influenza A strains. []

18. 7'-((5-(2-hydroxyethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)theophylline [, ]

  • Compound Description: This compound displayed significant actoprotective activity, increasing swimming duration in a forced swim test compared to control groups. [, ]

19. N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylsulfanylacetamides and N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-ylthioacetamides []

  • Compound Description: These two series of compounds were synthesized and evaluated for their antimicrobial activity against various bacteria, mold, and yeast strains. []

20. 5,5-dimethyl-4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3-thione, 4-phenyl-5-(pyrazin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and 2-((5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid []

  • Compound Description: These three 1,2,4-triazole derivatives were synthesized and their molecular structures, determined using single-crystal X-ray diffraction, revealed details about their supramolecular assemblies. []

21. N-R-amides and hydrazides of 2-[4-R-5-(3’-methylxanthine7’-yl)-1,2,4-triazole-3-ylthio]acetic acid []

  • Compound Description: Different methods were explored to synthesize these compounds with varying conditions to optimize their preparation. []

22. ethyl [3-(cyanomethyl)-5-alkyl-4H-1,2,4-triazol-4-yl]carbamates []

  • Compound Description: These compounds served as starting materials in the synthesis of various 1,2,4-triazole derivatives that were subsequently screened for their antimicrobial activities. []

23. 2-(dialkylamino)-N-(5-(5-aryl-4-ureido-4H-1,2,4-triazol-3-yl)benzoxazol-2-yl)acetamides []

  • Compound Description: These 1,2,4-triazolyl-benzoxazole derivatives were synthesized and evaluated for their COX-2 inhibitory activity, with some showing potent inhibition comparable to refecoxib. []

24. Indole derivatives containing penta-heterocycles scaffold with a 1,3,4-thiadiazole or 4H-1,2,4-triazol-4-amine moiety []

  • Compound Description: These compounds were designed and synthesized as potential anticancer agents and showed promising results against A549 and K562 cell lines. []

25. 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide (2a), 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propenamide (2b), 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide (2c), and N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide (2e) []

  • Compound Description: These N-(naphthalen-1-yl)propanamide derivatives were synthesized and exhibited significant antimicrobial activities against various bacterial and fungal species. []

26. N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide []

  • Compound Description: This acefylline-triazole hybrid showed potent anticancer activity against the human liver carcinoma cell line (Hep G2) and also exhibited minimal hemolytic and moderate clot lysis activity. []

27. 3-substituted-4-hydroxycoumarins containing (5-aryl-1,3,4-oxadiazol-2-yl)thio or (4-amino-5-aryl-4H-1,2,4-triazol-3-yl)thio moieties []

  • Compound Description: This series of 4-hydroxycoumarin-based triazoles/oxadiazoles were synthesized and exhibited promising anticancer activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF7), and a human colorectal adenocarcinoma cell line (HT29). []

28. 2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0) []

  • Compound Description: This GPR17 agonist, when used in combination with a phenolic compound, exhibited synergistic effects in inhibiting glioblastoma cell proliferation, migration, and invasion. []

29. 2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide []

  • Compound Description: This series of 3,4,5-trisubstituted-1,2,4-triazole derivatives were synthesized and evaluated for their antiproliferative activity against human lung cancer (A549) and mouse embryo fibroblast (NIH/3T3) cell lines. []

30. 2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide (11g) []

  • Compound Description: This acefylline-1,2,4-triazole hybrid demonstrated significant anticancer activity against A549 (lung) and MCF-7 (breast) cancer cell lines with low hemolytic activity. []

31. N-(4-methylphenyl)-2-{[(4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio]acetyl}hydrazinecarbo thioamide complex []

  • Compound Description: This compound was used as a complexing agent in a solid phase extraction method for the simultaneous separation and preconcentration of gold and palladium ions. []

32. 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone []

  • Compound Description: This compound, part of a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, was identified as the most active against the glioblastoma U-87 cell line in anticancer activity tests. []

33. sodium 2-((5-bromo-4-((4-cyclopropyl-naphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1c), sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3- yl)thio)acetate (1j) and sodium 2-((5-bromo-4-((4-bromonaphth-1-yl)methyl)-4H-1,2,4-triazol-3- yl)thio)acetate (1m) []

  • Compound Description: These compounds were part of a study that explored the structure-activity relationship of lesinurad-based uric acid transporter 1 (URAT1) inhibitors for gout treatment. Compounds 1j and 1m exhibited significantly higher potency compared to the parent compound. []

34. 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) []

  • Compound Description: This compound is a potent allosteric antagonist of the CCR5 receptor and exhibits potent antiviral effects against HIV-1. The study investigated its mechanism of action compared to other CCR5 antagonists. []

Properties

Product Name

2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE

IUPAC Name

N-(4-methylphenyl)-2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C15H20N4OS

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C15H20N4OS/c1-10(2)8-13-17-15(19-18-13)21-9-14(20)16-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,16,20)(H,17,18,19)

InChI Key

VJEVNMSCNYXALE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)CC(C)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)CC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.